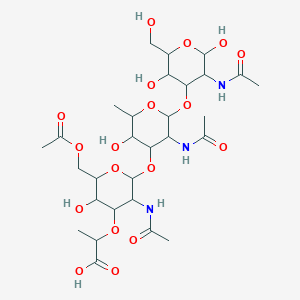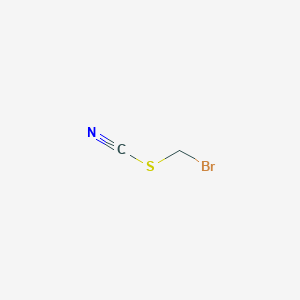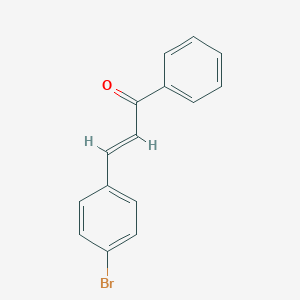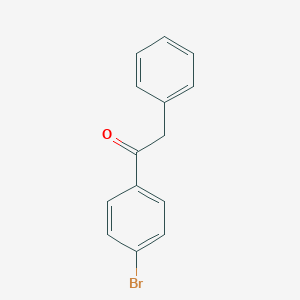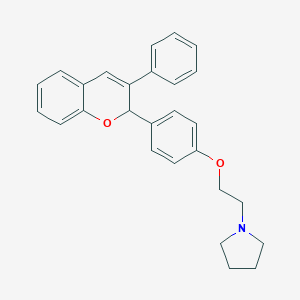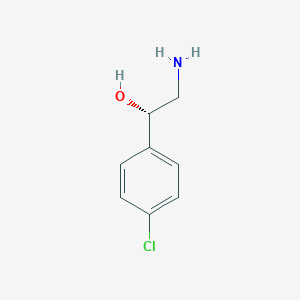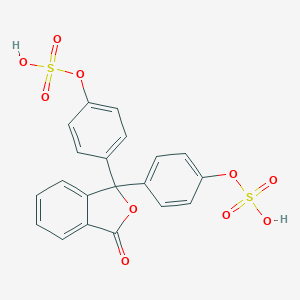![molecular formula C14H17ClN2O B160764 Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro- CAS No. 711085-63-1](/img/structure/B160764.png)
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-
Übersicht
Beschreibung
“Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-” is a chemical compound. It is an analogue of two known α7 nicotinic receptor agonists .
Synthesis Analysis
The synthesis of this compound involves the preparation of 21 diamines which are then acylated with aromatic carboxylic or oxycarbonic acids to produce 85 analogues of the parent drugs .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C14H17ClN2O . The molecular weight on an anhydrous basis is 301.21 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the preparation of diamines and their acylation with aromatic carboxylic or oxycarbonic acids .Physical And Chemical Properties Analysis
This compound is a solid and has a solubility of more than 10 mg/mL in DMSO . It should be stored in a desiccated condition at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Treatment of Allergic Airway Inflammation
PNU-282987 has been found to attenuate the activation of type 2 innate lymphoid cells (ILC2s) and Alternaria-induced airway inflammation . It has been shown to significantly reduce goblet cell hyperplasia in the airway, eosinophil infiltration, and ILC2s numbers in BALF, following IL-33 or AA challenge .
Reduction of Acute Lung Injury
PNU-282987 has been demonstrated to decrease acute lung injury (ALI), stimulated by lipopolysaccharide (LPS) . It does this by altering macrophage proliferation in mice .
Enhancement of GABAergic Synaptic Activity
This compound can increase GABAergic synaptic activity in brain slices . This suggests potential applications in neurological research and treatment.
Potential Treatment for Schizophrenia
Derivatives of PNU-282987 may be useful in the treatment of schizophrenia . However, PNU-282987 itself is not suitable for use in humans because of excessive inhibition of the hERG antitarget .
Promotion of Adult Retinal Neurogenesis
PNU-282987 has been shown to have both neurogenic and broad regenerative effects in the adult murine retina . It stimulates the production of Muller-derived progenitor cells through signaling via the resident retinal pigment epithelium . These Muller-derived progenitor cells generate a myriad of differentiated neurons throughout the retina .
Anti-inflammatory Effects
PNU-282987 has been found to have anti-inflammatory effects . It primes the retina with an inflammatory response and developmental signaling cues, followed by an inhibition of gliotic mechanisms and a decrease in the immune response .
Wirkmechanismus
Target of Action
PNU-282987, also known as Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-, is a potent and selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors (α7nAChR) . This receptor is a type of ligand-gated ion channel present in the nervous system and plays a crucial role in neurotransmission .
Mode of Action
PNU-282987 interacts with its target, the α7nAChR, by binding to it and activating the receptor . This activation leads to the opening of the ion channel, allowing the flow of ions across the cell membrane, which can result in various cellular responses .
Biochemical Pathways
The activation of α7nAChR by PNU-282987 has been shown to influence several biochemical pathways. For instance, it has been found to attenuate the activation of type 2 innate lymphoid cells (ILC2s), which are involved in allergic airway inflammation . This effect is achieved through the reduction of the expression of transcription factors GATA3, IKK, and NF-κB .
Pharmacokinetics
It’s known that the compound can be administered to mice, suggesting that it has suitable bioavailability for in vivo studies .
Result of Action
The activation of α7nAChR by PNU-282987 has been associated with various effects. For example, it has been shown to attenuate ILC2s activation and Alternaria-induced airway inflammation . It significantly reduced goblet cell hyperplasia in the airway, eosinophil infiltration, and ILC2s numbers in BALF, following IL-33 or AA challenge . In vitro IL-33 stimulation of isolated lung ILC2s showed a reduction of GATA3 and Ki67 in response to PNU-282987 treatments .
Action Environment
The environment can influence the action of PNU-282987. For instance, in a study where PNU-282987 was administered to mice that received recombinant IL-33 or AA intranasal challenges, the compound was found to attenuate the resulting airway inflammation . This suggests that the compound’s efficacy can be influenced by the presence of specific environmental factors, such as the presence of inflammatory stimuli .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECKJONDRAUFDD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018122 | |
| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro- | |
CAS RN |
711085-63-1 | |
| Record name | PNU-282987 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0711085631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PNU-282987 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27M563MU5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of PNU-282987?
A1: PNU-282987 acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does PNU-282987 interact with α7nAChR?
A2: PNU-282987 binds to α7nAChRs and activates them, triggering a cascade of downstream signaling events. While the exact binding site is not fully elucidated in these studies, the interaction is stereoselective, with the (3R) enantiomer exhibiting greater potency. [, , , , , , , ]
Q3: What are the major downstream effects of α7nAChR activation by PNU-282987?
A3: Activation of α7nAChR by PNU-282987 has been shown to:
- Modulate inflammation: PNU-282987 can attenuate the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, IL-6, and IL-18, in various disease models. This anti-inflammatory effect is often attributed to the activation of the cholinergic anti-inflammatory pathway. [, , , , , , , , , , , , ]
- Promote neuroprotection: Studies demonstrate PNU-282987’s ability to protect neurons from damage in various models, including glaucoma, Parkinson's disease, and cerebral ischemia. This neuroprotective effect is thought to be mediated through various mechanisms, including inhibition of apoptosis, reduction of oxidative stress, and enhancement of autophagy. [, , , , , , , , , ]
- Influence cell proliferation and differentiation: Research suggests that PNU-282987 can stimulate the proliferation of retinal ganglion cells (RGCs) and induce neurogenesis, potentially through the activation of Müller glia. [, , , ]
- Modulate GABAergic and glutamatergic signaling: PNU-282987 has been shown to enhance GABAergic synaptic activity and suppress NMDA receptor activity, contributing to its neuroprotective and potential antiepileptic effects. [, ]
Q4: What is the molecular formula and weight of PNU-282987?
A4: The molecular formula of PNU-282987 is C14H16ClN2O•HCl. Its molecular weight is 297.2 g/mol.
Q5: Is there spectroscopic data available for PNU-282987?
A5: The provided research articles do not explicitly provide spectroscopic data such as NMR or IR for PNU-282987.
Q6: Are there studies on PNU-282987's material compatibility and stability?
A6: The provided research primarily focuses on PNU-282987's biological activity and does not include studies on its material compatibility, stability under various conditions, or catalytic properties.
Q7: Have computational methods been applied to study PNU-282987?
A7: The provided research does not detail any computational chemistry studies, simulations, QSAR modeling, or structure-activity relationship investigations for PNU-282987.
Q8: What information is available regarding SHE regulations, PK/PD, and in vitro and in vivo efficacy of PNU-282987?
A8: The provided research primarily focuses on preclinical studies and does not offer comprehensive data on SHE regulations, detailed pharmacokinetic and pharmacodynamic properties, or extensive in vitro and in vivo efficacy data for PNU-282987. While some studies use cell-based assays and animal models to investigate its effects, further research is needed to fully characterize its safety and efficacy profile. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



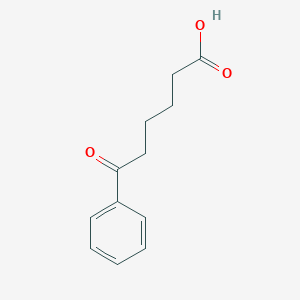
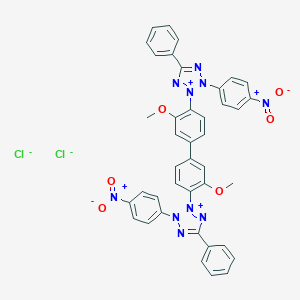
![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)

